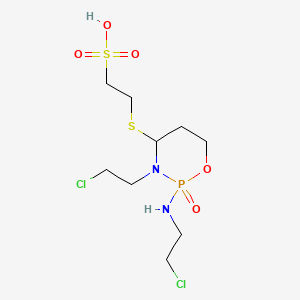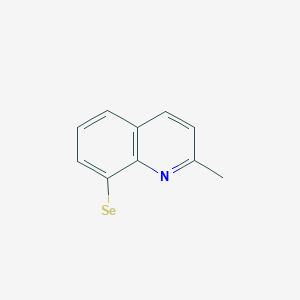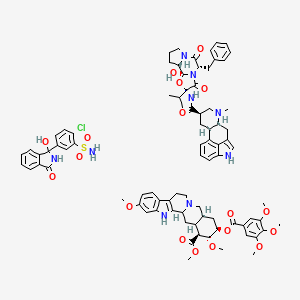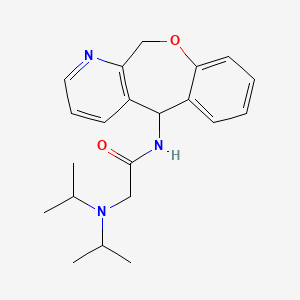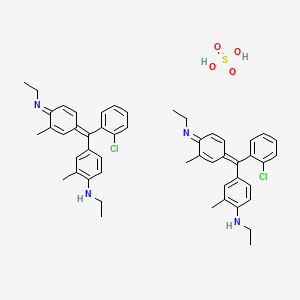
9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its purine base structure, which is modified with a butylphenylamino group, a chlorine atom, and a deoxy sugar moiety. Its unique structure makes it a subject of interest in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- typically involves multiple steps, including the formation of the purine base, the introduction of the butylphenylamino group, chlorination, and the attachment of the deoxy sugar moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and purine base sites.
Reduction: Reduction reactions can occur, especially at the chlorinated site.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the chlorine atom and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are employed under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its interactions with nucleic acids and proteins. Its ability to mimic natural nucleotides makes it useful in studying DNA and RNA processes.
Medicine
Medically, the compound is explored for its potential as an antiviral and anticancer agent. Its structural similarity to nucleotides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, the compound is used in the development of new pharmaceuticals and biotechnological applications. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by incorporating into DNA or RNA strands. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 9H-Purine, 2-((4-methylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 9H-Purine, 2-((4-ethylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 9H-Purine, 2-((4-propylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Uniqueness
The uniqueness of 9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- lies in its specific butylphenylamino group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain molecular targets and improves its stability and solubility compared to similar compounds.
Properties
| 104715-73-3 | |
Molecular Formula |
C20H24ClN5O3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
(2R,3S,5S)-5-[2-(4-butylanilino)-6-chloropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C20H24ClN5O3/c1-2-3-4-12-5-7-13(8-6-12)23-20-24-18(21)17-19(25-20)26(11-22-17)16-9-14(28)15(10-27)29-16/h5-8,11,14-16,27-28H,2-4,9-10H2,1H3,(H,23,24,25)/t14-,15+,16-/m0/s1 |
InChI Key |
FBRDWENSZCBQLS-XHSDSOJGSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3[C@@H]4C[C@@H]([C@H](O4)CO)O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3C4CC(C(O4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


